N3-PEG3-CH2CH2-Boc
Description
Overview of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Chemical Synthesis
Polyethylene glycol (PEG) linkers are synthetic polymers made of repeating ethylene (B1197577) glycol units. creative-diagnostics.comchempep.com They are widely used in chemical synthesis, biotechnology, and pharmaceutical research as flexible spacers to connect different molecules. chempep.comprecisepeg.com These linkers can be engineered with various reactive groups at their ends, allowing them to participate in specific chemical reactions. creative-diagnostics.combiochempeg.com
Role of PEGylation in Enhancing Molecular Properties for Research Applications
PEGylation is the process of attaching PEG chains to molecules, such as proteins, peptides, or small drug compounds. nih.govnih.gov This modification can significantly improve the properties of the molecule for research and therapeutic purposes. nih.govsigmaaldrich.com Key enhancements include:
Increased Solubility: PEG is highly soluble in water, and attaching it to less soluble molecules can improve their solubility in aqueous solutions, which is often necessary for biological experiments. nih.govekb.eg
Improved Pharmacokinetics: By increasing the size of a molecule, PEGylation can prolong its circulation time in the bloodstream. nih.govekb.egmdpi.com The larger size helps to reduce clearance by the kidneys and shields the molecule from being broken down by enzymes. nih.govekb.eg
Reduced Immunogenicity: The PEG chain can mask the attached molecule from the immune system, reducing the likelihood of an immune response. nih.govmdpi.com
Enhanced Stability: PEGylation can protect molecules from degradation, increasing their stability. nih.govekb.eg
Evolution of PEG Chemistry in Bioconjugation and Materials Science
The field of PEG chemistry has evolved significantly since its initial use in the 1970s. chempep.combiochempeg.com Early PEGylation methods often resulted in non-specific attachment of PEG chains to multiple sites on a molecule. europeanpharmaceuticalreview.com Over time, more advanced techniques have been developed to allow for site-specific PEGylation, providing greater control over the final product. europeanpharmaceuticalreview.com
The development of branched and multi-arm PEG structures has also expanded the possibilities for creating more complex and functional molecules. europeanpharmaceuticalreview.comcreativepegworks.com In materials science, PEG linkers are used to modify the surfaces of nanoparticles and other materials to improve their biocompatibility and performance in biological systems. smolecule.com
Significance of Azide (B81097) Functionality in Bioorthogonal Chemistry
The azide functional group (N₃) is of great importance in bioorthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with natural biological processes. wikipedia.orgnih.gov The azide group is small, stable, and generally unreactive with the functional groups found in biological molecules, making it an ideal "handle" for specific chemical modifications. nih.govru.nl
Historical Context and Development of Click Chemistry Principles
The concept of "click chemistry" was introduced in 2001 by K. Barry Sharpless and his colleagues. chempep.comnumberanalytics.comacs.org The idea was to develop a set of chemical reactions that are highly reliable, efficient, and specific. numberanalytics.comorganic-chemistry.org These reactions should be easy to perform, produce high yields of the desired product, and generate minimal byproducts. numberanalytics.comorganic-chemistry.org The term "click" was coined to evoke the simplicity of snapping two molecular pieces together. chempep.comwikipedia.org The development of click chemistry was a significant shift in synthetic chemistry, and its importance was recognized with the 2022 Nobel Prize in Chemistry awarded to Carolyn R. Bertozzi, Morten P. Meldal, and K. Barry Sharpless. chempep.comwikipedia.org
Advantages of Azide-Alkyne Cycloaddition (AAC) in Complex System Studies
One of the most prominent examples of a click reaction is the Azide-Alkyne Cycloaddition (AAC). researchgate.netacs.org This reaction involves the joining of an azide with an alkyne to form a stable triazole ring. acs.orgacs.org The copper-catalyzed version of this reaction (CuAAC) is particularly efficient and widely used. researchgate.netnih.gov
Key advantages of AAC in studying complex systems include:
High Specificity: The azide and alkyne groups react specifically with each other, even in the presence of many other functional groups found in biological systems. acs.org
Biocompatibility: The reaction can be carried out under mild conditions, such as at room temperature and in water, which are compatible with living cells. researchgate.net
High Efficiency: The reaction proceeds quickly and with high yields, making it a reliable method for labeling and modifying biomolecules. numberanalytics.com
For applications within living cells where the copper catalyst can be toxic, a "copper-free" version of the reaction, known as strain-promoted azide-alkyne cycloaddition (SPAAC), has been developed. wikipedia.orgmagtech.com.cnnih.gov SPAAC utilizes a strained cyclooctyne (B158145) that reacts readily with an azide without the need for a catalyst. acs.orgmagtech.com.cn
Importance of t-Butyl Ester as a Protecting Group in Synthetic Strategies
In multi-step chemical syntheses, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from participating in a reaction. The t-butyl ester is a commonly used protecting group for carboxylic acids. thieme-connect.com It is valued for its stability under a variety of reaction conditions, including those involving basic and nucleophilic reagents. thieme-connect.comacs.org
The t-butyl ester can be selectively removed, or "deprotected," under acidic conditions to reveal the original carboxylic acid. thieme-connect.comlibretexts.org This controlled deprotection is a crucial step in many synthetic strategies, allowing for the precise construction of complex molecules. The use of a t-butyl ester in a molecule like Azido-PEG3-t-butyl ester provides a latent carboxylic acid functionality that can be unmasked at the desired stage of a synthesis. chemicalbook.combiochempeg.com
Deprotection Mechanisms of t-Butyl Esters under Acidic Conditions
The t-butyl ester group is a commonly used protecting group for carboxylic acids in organic synthesis. fiveable.me Its key advantage lies in its stability under neutral and basic conditions, while being readily removable under acidic conditions. acsgcipr.org The deprotection mechanism under acidic conditions involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and the corresponding carboxylic acid. acsgcipr.org
The tert-butyl cation can then be neutralized in several ways, including deprotonation to form isobutylene (B52900) gas or reaction with a nucleophilic scavenger present in the reaction mixture. commonorganicchemistry.com A variety of acids can be employed for this deprotection, ranging from strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H2SO4) to milder Lewis acids. acsgcipr.orgacs.org The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. acsgcipr.org For instance, milder conditions are often necessary when dealing with sensitive biomolecules. acs.org
Research Applications of Azido-PEG3-t-butyl Ester as a Multifunctional Building Block
The trifunctional nature of Azido-PEG3-t-butyl ester makes it a highly versatile building block in scientific research. creative-biolabs.combroadpharm.com The azide group, the PEG spacer, and the protected carboxylic acid each serve a distinct purpose, allowing for the construction of complex molecular architectures.
Bridging Concepts in Synthetic Organic Chemistry and Biological Research
Azido-PEG3-t-butyl ester serves as a critical link between the principles of synthetic organic chemistry and the questions addressed in biological research. The azide group is a key component for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. ruixibiotech.commedkoo.com Specifically, the azide can readily react with an alkyne-functionalized molecule in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage. medchemexpress.commedchemexpress.com
This capability allows for the precise and efficient labeling of biomolecules. For example, a protein or a cell surface can be metabolically engineered to display an alkyne-containing sugar, which can then be specifically tagged with a molecule attached to Azido-PEG3-t-butyl ester. After deprotection of the t-butyl ester, the resulting carboxylic acid can be further functionalized, for instance, by attaching a fluorescent dye or a drug molecule. This approach enables researchers to study biological processes, track the localization of proteins, and develop targeted drug delivery systems. smolecule.com
Enabling Advanced Conjugation Strategies for Molecular Probes and Constructs
The unique combination of functional groups in Azido-PEG3-t-butyl ester facilitates advanced conjugation strategies for creating sophisticated molecular probes and constructs. The hydrophilic PEG spacer not only improves the water solubility of the molecule and its conjugates but can also reduce non-specific binding and immunogenicity in biological systems. biochempeg.comruixibiotech.commedkoo.com
This is particularly advantageous in the development of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.com In ADCs, the linker can connect a cytotoxic drug to an antibody that specifically targets cancer cells. In PROTACs, the linker connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein. medchemexpress.com The ability to first perform a click reaction with the azide, and then, after deprotection, use the carboxylic acid for another conjugation step, provides a powerful and flexible platform for assembling these complex bioconjugates. axispharm.combroadpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O5/c1-13(2,3)21-12(17)4-6-18-8-10-20-11-9-19-7-5-15-16-14/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSLQIYNPWASRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of Azido Peg3 T Butyl Ester
Synthetic Routes to Azido-PEG3-t-butyl Ester
The construction of Azido-PEG3-t-butyl ester is achieved through multi-step synthetic routes that begin with readily available precursors and involve key chemical transformations to introduce the desired functional groups.
Precursor Synthesis and Derivatization Strategies
The synthesis typically commences with a triethylene glycol (PEG3) derivative. A common precursor is a mono-protected PEG3, where one terminus is functionalized for azidation and the other for esterification. For instance, a common starting material is a PEG derivative with a hydroxyl group and a protected amine, such as Boc-NH-PEG3-OH. biochempeg.com
Derivatization strategies often involve the conversion of a terminal hydroxyl group into a good leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution with an azide (B81097) source. mdpi.com The other end of the PEG chain can be reacted to form the t-butyl ester.
Reaction Conditions and Optimization for Yield and Purity
The introduction of the azide group is typically achieved through nucleophilic substitution of a tosylated or mesylated PEG precursor with sodium azide (NaN₃). mdpi.comgoogle.com The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). google.comrsc.org Reaction temperature and time are critical parameters that are optimized to maximize yield and minimize side reactions. For similar azidation reactions, temperatures can range from room temperature to elevated temperatures (e.g., 80°C), with reaction times varying from a few hours to overnight. google.comrsc.orgtandfonline.com The use of PEG itself as a reaction medium has been shown to promote the nucleophilic substitution of halides to form organic azides under mild conditions. tandfonline.com
The formation of the t-butyl ester can be accomplished through the reaction of a corresponding carboxylic acid precursor with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a suitable catalyst. researchgate.netacs.org Optimization of these reactions involves a careful study of solvent, temperature, and catalyst loading to achieve high conversion and purity. cmu.ac.thresearchgate.net For instance, a study on the transesterification of polylactide with PEG showed that reaction temperature and the weight percentage of PEG significantly impacted the molecular weight of the product. cmu.ac.thresearchgate.net
Table 1: Typical Reaction Parameters for the Synthesis of Azido-PEG Derivatives
| Parameter | Value | Reference |
| Azidation | ||
| Substrate | Tosylated or Mesylated PEG | mdpi.com |
| Reagent | Sodium Azide (NaN₃) | mdpi.comgoogle.com |
| Solvent | DMF or Acetonitrile | google.comrsc.org |
| Temperature | Room Temperature to 80°C | google.comtandfonline.com |
| t-Butyl Esterification | ||
| Substrate | PEG-Carboxylic Acid | acs.org |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | researchgate.netacs.org |
| Catalyst | Yb(OTf)₃ (example) | acs.org |
| Solvent | Dichloromethane (DCM) | acs.org |
Functional Group Interconversion and Orthogonal Protection Schemes
A key aspect of synthesizing heterobifunctional molecules like Azido-PEG3-t-butyl ester is the use of orthogonal protecting groups. This strategy allows for the selective modification of one functional group while others remain protected, to be deprotected later in the synthetic sequence. chempep.combeilstein-journals.org
Selective Introduction of Azide and t-Butyl Ester Moieties
The synthesis relies on the ability to selectively introduce the azide and t-butyl ester groups. This is typically achieved by starting with a precursor that has two different functional groups that can be independently reacted. For example, a precursor with a hydroxyl group and a carboxylic acid would allow for the esterification of the acid with a t-butyl group, followed by conversion of the hydroxyl group to an azide. The t-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions. broadpharm.comdcchemicals.com The azide group is introduced via nucleophilic substitution, as previously described.
Compatibility with Diverse Chemical Environments
The functional groups in Azido-PEG3-t-butyl ester are chosen for their stability and selective reactivity. The azide group is stable under a variety of reaction conditions and is known to be bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems. acs.org It specifically reacts with alkynes in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comchemondis.combiochempeg.com The t-butyl ester is stable under neutral and basic conditions but can be readily cleaved with acid to reveal the carboxylic acid. broadpharm.comdcchemicals.com This orthogonality allows for sequential conjugation, where the azide can be reacted first, followed by deprotection and reaction of the carboxylic acid.
Purification and Characterization Techniques for Synthetic Products
After synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The purity and identity of the final compound are then confirmed using various analytical techniques.
Purification is commonly achieved using chromatographic methods such as flash column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC). The choice of the chromatographic method and the solvent system depends on the polarity and properties of the target compound and the impurities.
The characterization of Azido-PEG3-t-butyl ester involves a combination of spectroscopic and spectrometric methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure of the molecule by identifying the chemical environment of the protons and carbon atoms. mdpi.comdergipark.org.trresearchgate.net The presence of the azide group can be confirmed by a characteristic signal in the ¹³C NMR spectrum (around 50 ppm) and by an antisymmetric stretching vibration in the infrared (IR) spectrum (around 2100 cm⁻¹). researchgate.net Mass spectrometry is used to determine the molecular weight of the compound, confirming its identity. rsc.org
Table 2: Analytical Techniques for Characterization
| Technique | Information Provided | Reference |
| ¹H NMR | Confirms the presence and integration of protons in the PEG backbone and terminal groups. | mdpi.comresearchgate.net |
| ¹³C NMR | Confirms the carbon skeleton and the presence of the azide carbon. | researchgate.net |
| Mass Spectrometry | Determines the molecular weight of the final product. | rsc.org |
| Infrared (IR) Spectroscopy | Confirms the presence of the azide functional group via its characteristic stretching vibration. | researchgate.netacs.org |
Chromatographic Methods for High Purity Isolation
The isolation and purification of Azido-PEG3-t-butyl ester to a high degree of purity are critical for its subsequent use in sensitive applications like bioconjugation and drug delivery. The inherent properties of PEGylated molecules, such as their hydrophilicity and potential for polydispersity, necessitate specialized chromatographic techniques.
Column Chromatography: A fundamental method for purifying PEG derivatives involves silica gel (SiO₂) column chromatography. Elution is typically performed using a gradient system of solvents, such as ethyl acetate (B1210297) and petroleum ether. This technique separates the desired product from unreacted starting materials and byproducts based on differences in polarity.
High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, particularly for monodisperse PEG compounds, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. rsc.org This technique offers superior resolution compared to standard column chromatography.
Stationary Phase: A common stationary phase is the C18 (octadecylsilyl) column, which is nonpolar. nih.gov
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent like acetonitrile is typically used. nih.gov The nonpolar nature of the C18 stationary phase retains the PEGylated compound, which is then eluted as the concentration of the organic solvent increases.
Alternative Purification Strategies: While chromatography is standard, alternative methods have been developed to simplify purification. One such strategy involves a chromatography-free synthesis where byproducts are converted into highly hydrophilic free PEG chains. rsc.org These impurities can then be efficiently removed from the desired product (which is rendered hydrophobic by protective groups) through simple liquid-liquid extraction with brine. rsc.org Ion-exchange chromatography can also be employed, particularly for PEGylated compounds containing charged moieties, to separate isomers and remove impurities. nih.gov
The table below summarizes common chromatographic methods for purifying Azido-PEG derivatives.
Table 1: Chromatographic Purification Methods for Azido-PEG Derivatives| Chromatographic Method | Stationary Phase | Mobile Phase/Eluent | Principle of Separation | Reference |
|---|---|---|---|---|
| Column Chromatography | Silica Gel (SiO₂) | Gradient of ethyl acetate/petroleum ether | Polarity | |
| Reverse-Phase HPLC (RP-HPLC) | C18 (Octadecylsilyl) | Gradient of aqueous buffer and acetonitrile | Hydrophobicity | rsc.orgnih.gov |
| Ion-Exchange Chromatography | DEAE Sepharose / ANX Column | Salt gradient (e.g., NaCl) | Ionic Charge | nih.gov |
Spectroscopic and Analytical Confirmation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation.
¹H NMR: Provides information on the number and environment of protons. Key signals would confirm the presence of the ethylene (B1197577) glycol (PEG) backbone, and the characteristic peaks for the t-butyl group.
¹³C NMR: Confirms the carbon skeleton. A distinctive signal for the carbon atom directly attached to the azide group is expected to appear around 50.6 ppm. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups based on their vibrational frequencies.
Azide (N₃) Group: A strong, sharp absorption band characteristic of the azide's antisymmetric stretch appears around 2100 cm⁻¹. researchgate.net
Ester (C=O) Group: The carbonyl stretch of the t-butyl ester group is typically observed in the region of 1735-1745 cm⁻¹. researchgate.net
PEG Backbone: A broad, strong band corresponding to the C-O-C ether stretch is a hallmark of the PEG chain, typically appearing around 1100 cm⁻¹. nih.gov
Mass Spectrometry (MS): Mass spectrometry is essential for verifying the molecular weight of the final compound. a2bchem.com Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used to confirm the mass of the synthesized molecule, ensuring that the correct PEG length and functional groups are present. nih.gov
The table below details the key spectroscopic signatures for Azido-PEG3-t-butyl ester.
Table 2: Spectroscopic Data for Structural Confirmation| Analytical Technique | Functional Group | Characteristic Signal/Peak | Reference |
|---|---|---|---|
| ¹³C NMR | Carbon-Azide (C-N₃) | ~50.6 ppm | researchgate.net |
| IR Spectroscopy | Azide (N₃) | ~2100 cm⁻¹ (antisymmetric stretch) | researchgate.net |
| IR Spectroscopy | Ester Carbonyl (C=O) | ~1743 cm⁻¹ (valence vibrations) | researchgate.net |
| IR Spectroscopy | PEG Ether (C-O-C) | ~1102 cm⁻¹ (broad stretch) | nih.gov |
| Mass Spectrometry | Entire Molecule | Confirms molecular weight (303.36 g/mol ) | scbt.com |
Variants and Analogues of Azido-PEG3-t-butyl Ester for Specialized Research
The fundamental structure of Azido-PEG3-t-butyl ester serves as a scaffold for a wide array of variants and analogues. These modified structures are engineered to meet the specific demands of advanced research areas, such as targeted drug delivery and proteomics.
Branched PEG Derivatives with Azide and t-Butyl Ester Functionalities
Branched or multi-arm PEG linkers offer the ability to conjugate multiple molecules, providing enhanced functionality. Several branched analogues of Azido-PEG3-t-butyl ester have been synthesized for applications like Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commybiosource.com These structures often feature a central branching point, typically an amino group, from which the functional arms extend.
Examples of such branched derivatives include:
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester): This molecule has one azide-terminated PEG arm and two arms ending in t-butyl esters. medchemexpress.com
N-(Azido-PEG2)-N-Bis(PEG4-t-butyl ester): This variant features a different PEG length distribution, with a terminal azide on a PEG2 chain and two t-butyl esters on PEG4 chains. cd-bioparticles.net
N-(Azido-PEG3)-N-bis(PEG3-t-butyl ester): In this symmetric analogue, all three PEG arms have the same length. broadpharm.com
These branched linkers provide a versatile platform for creating complex molecular constructs, where the azide can be used for "click" reactions and the t-butyl esters can be deprotected to reveal carboxylic acids for further conjugation. cd-bioparticles.netbroadpharm.com
PEG Chain Length Variation and its Impact on Synthetic Design
The length of the polyethylene (B3416737) glycol chain is a critical design parameter that significantly influences the physicochemical properties of the final molecule. mdpi.com The choice of PEG length (e.g., PEG3, PEG8, PEG12, PEG15) impacts solubility, immunogenicity, and pharmacokinetic properties like circulation time. mdpi.commedchemexpress.comdcchemicals.com
Key Impacts of PEG Chain Length:
Solubility: The hydrophilic PEG spacer increases the solubility of the molecule in aqueous media, a crucial feature for biological applications. dcchemicals.combroadpharm.com
Pharmacokinetics: Longer PEG chains can increase the hydrodynamic radius of a conjugated drug or nanoparticle, which helps to reduce renal clearance and prolong circulation time in the bloodstream. nih.gov Studies have shown that increasing PEG molecular weight can lead to longer in vivo half-lives. nih.gov
Binding and Efficacy: The length of the PEG linker is crucial for optimizing the biological activity of conjugates. For instance, in PROTACs, the linker length must be precisely tuned to correctly orient the two ligands for efficient ternary complex formation. In other applications, increasing PEG length from 3.4 kDa to 5 kDa improved tumor growth inhibition, but a further increase to 24.5 nm reduced efficacy, indicating an optimal length exists for specific systems. mdpi.com
Immunogenicity: While PEGylation is known to create a "stealth effect," longer PEG chains can sometimes elicit an immune response, leading to the generation of anti-PEG antibodies and accelerated blood clearance (ABC) of subsequent doses. mdpi.com Therefore, the synthetic design must balance the benefits of longer chains with this potential risk. mdpi.com
The selection of a specific PEG chain length is therefore a strategic decision based on the intended application, balancing the need for solubility and long circulation with potential drawbacks related to steric hindrance and immunogenicity.
Modifications for Specific Research Applications
The azide and t-butyl ester functional groups are chosen for their specific chemical reactivities, which allow for controlled, sequential modifications. This makes Azido-PEG3-t-butyl ester and its analogues highly valuable as heterobifunctional linkers in several cutting-edge research areas.
Click Chemistry: The azide group is a key component for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.commedchemexpress.comchemondis.com This allows for the highly efficient and specific conjugation of the PEG linker to molecules containing an alkyne, DBCO, or BCN group. broadpharm.comchemondis.com
PROTACs and Antibody-Drug Conjugates (ADCs): These PEG linkers are widely used in the synthesis of PROTACs and ADCs. medchemexpress.commedchemexpress.combiochempeg.com
In PROTACs , the linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein. medchemexpress.commedchemexpress.com
In ADCs , the linker connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the drug to cancer cells. biochempeg.com The PEG component enhances the solubility and stability of the ADC.
Surface Modification: Analogues like Azido-PEG3-triethoxysilane are used to modify the surfaces of substrates such as glass or nanoparticles. The triethoxysilane (B36694) moiety anchors the molecule to the surface, while the terminal azide is available for subsequent bioconjugation via click chemistry.
Deprotection and Further Conjugation: The t-butyl ester serves as a protecting group for a carboxylic acid. It is stable under many reaction conditions but can be readily removed under mild acidic conditions (e.g., using trifluoroacetic acid) to reveal the carboxyl group. broadpharm.comijrpr.com This newly exposed acid can then be reacted with primary amines to form stable amide bonds, providing a second, orthogonal method of conjugation. biochempeg.com
Advanced Applications in Bioconjugation and Bioorthogonal Chemistry Research
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG3-t-butyl ester
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, selectivity, and biocompatibility under mild conditions. acs.orgalfa-chemistry.com Azido-PEG3-t-butyl ester, with its terminal azide (B81097) group, is an ideal substrate for this reaction, enabling its conjugation to alkyne-containing molecules. medchemexpress.comchemondis.combiochempeg.com The reaction is characterized by a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.org This dramatic increase in reaction speed allows CuAAC to proceed smoothly at room temperature and in aqueous environments, making it highly suitable for biological applications. organic-chemistry.orgnih.gov
The mechanism of the CuAAC reaction is a multi-step process that relies on the catalytic activity of a copper(I) species. nih.gov The reaction is initiated by the formation of a copper(I) acetylide from a terminal alkyne. wikipedia.org The presence of a base can facilitate the deprotonation of the alkyne's terminal, acidic hydrogen. wikipedia.org
Recent density functional theory (DFT) studies have provided deeper insights, suggesting that the catalytic cycle may involve dinuclear copper intermediates. csic.esuni-muenchen.de According to this model, a second copper atom coordinates to the initially formed copper acetylide, creating a dicopper complex. acs.org The azide then coordinates to one of the copper atoms. uio.no This is followed by a cyclization step, where a C-N bond is formed between the alkyne and the azide, leading to a six-membered metallacycle intermediate. uio.no Subsequent reductive elimination from this intermediate yields the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst for the next cycle. organic-chemistry.org This dinuclear mechanism helps to explain the high regioselectivity and efficiency of the CuAAC reaction. csic.es
Formation of a copper(I)-alkyne π-complex. uni-muenchen.de
Deprotonation and formation of a σ-bound dicopper acetylide species. uni-muenchen.de
Reversible coordination of the azide to the dicopper complex. uni-muenchen.de
Nucleophilic attack of the acetylide on the terminal nitrogen of the azide, forming a metallacycle. uni-muenchen.de
Ring contraction to a triazolyl-copper intermediate. uni-muenchen.de
Protolysis to release the triazole product and regenerate the catalyst. uni-muenchen.de
Optimizing reaction parameters is crucial for achieving high yields and preserving the function of sensitive biomolecules during conjugation with Azido-PEG3-t-butyl ester. Key parameters include the copper source, ligands, reducing agents, and reaction medium.
Table 1: Key Parameters for Optimizing CuAAC Reactions
| Parameter | Description | Common Choices & Considerations |
| Copper(I) Source | The catalyst for the reaction. | Cu(I) salts like CuBr or CuI can be used directly but are prone to oxidation. More commonly, a Cu(II) salt (e.g., CuSO₄) is used with a reducing agent. wikipedia.org |
| Reducing Agent | Reduces Cu(II) to the active Cu(I) state and prevents oxidation. | Sodium ascorbate (B8700270) is a mild and widely used reducing agent. nih.gov |
| Ligands | Stabilize the Cu(I) catalyst, prevent oxidation, and can increase reaction rates. | Tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are common ligands. THPTA has improved water solubility. nih.gov |
| Solvent | The reaction medium. | Aqueous buffers (e.g., PBS) are often used for biomolecule conjugation. Co-solvents like DMSO or DMF may be added to improve solubility of reagents. acs.org |
| pH | Affects catalyst stability and biomolecule integrity. | The reaction is generally effective over a pH range of 4 to 12. organic-chemistry.org |
For instance, in the synthesis of bifunctional cyclam derivatives, a study optimized the CuAAC reaction between an alkyne-functionalized cyclam and various azides, including an azido-PEG3-biotin conjugate. chemrxiv.org The optimized conditions involved using a specific ratio of CuSO₄ and sodium ascorbate to achieve high conversion rates. chemrxiv.org The ratio of the copper catalyst to the stabilizing ligand also needs to be carefully balanced to maintain both stability and reactivity. nih.gov
The versatility of Azido-PEG3-t-butyl ester in CuAAC reactions has led to its widespread use in the labeling of various biomolecules. The ability to introduce an azide group onto a biomolecule, which can then be "clicked" with an alkyne-functionalized tag, has revolutionized the study of biological systems.
Protein Labeling : Proteins can be functionalized with an azide group using reagents like Azido-PEG3-NHS ester, which reacts with primary amines on the protein surface. The azide-modified protein can then be conjugated to alkyne-containing fluorescent dyes, biotin (B1667282), or other probes for applications in proteomics, protein tracking, and interaction studies.
Peptide Synthesis : Azido-PEG3-t-butyl ester can be incorporated into peptides during solid-phase synthesis. This allows for the site-specific introduction of modifications after the peptide has been synthesized and purified.
Nucleic Acid Labeling : The introduction of azide groups into DNA and RNA allows for their subsequent modification using CuAAC. This has been instrumental in developing new diagnostic tools and in studying the cellular trafficking and localization of nucleic acids. The use of click chemistry has also been pivotal in the development of mRNA-based therapeutics. uni-muenchen.de
Optimization of Reaction Parameters for Biomolecule Conjugation
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG3-t-butyl ester
While CuAAC is a powerful tool, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications. interchim.fr Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this issue by eliminating the need for a metal catalyst. alfa-chemistry.com This bioorthogonal reaction relies on the high reactivity of a strained cyclooctyne (B158145) with an azide, such as the one present in Azido-PEG3-t-butyl ester. medchemexpress.comchemondis.combiochempeg.com
SPAAC utilizes cyclooctynes, which possess significant ring strain. This strain is released upon cycloaddition with an azide, providing the driving force for the reaction. nih.govacs.org Several cyclooctyne derivatives have been developed, each with distinct properties.
Table 2: Common Cyclooctyne Derivatives for SPAAC
| Cyclooctyne | Full Name | Key Features |
| DBCO | Dibenzocyclooctyne | High reactivity and stability. Widely used in SPAAC. acs.org |
| BCN | Bicyclo[6.1.0]nonyne | Another common strained alkyne for copper-free click chemistry. acs.orgacs.org |
Azido-PEG3-t-butyl ester can readily react with biomolecules that have been functionalized with these cyclooctyne derivatives. medchemexpress.comchemondis.combiochempeg.com For example, a protein can be modified with a DBCO-NHS ester, introducing the strained alkyne. Subsequent reaction with Azido-PEG3-t-butyl ester or a larger molecule containing this functional group allows for the desired conjugation. This strategy has been employed in the assembly of antibody-drug conjugates (ADCs), where a linker containing an azide is attached to an antibody and then reacted with a DBCO-functionalized payload. nih.gov
The kinetics of SPAAC are a critical factor in its application within living systems. While SPAAC is generally slower than CuAAC, with second-order rate constants typically in the range of 1-2 M⁻¹s⁻¹ for DBCO derivatives, it is still sufficiently fast for many biological labeling experiments. nih.govmdpi.com
The efficiency of SPAAC can be influenced by the specific cyclooctyne used. For instance, some studies have shown that BCN can exhibit higher reactivity than DBCO in certain contexts. nih.gov However, the bulky nature of these cyclooctynes can sometimes lead to steric hindrance and increased hydrophobicity, which may impact the properties of the labeled biomolecule and its cellular uptake. nih.gov
Researchers have developed newer generations of strained alkynes with improved reaction kinetics. For example, oxa-dibenzocyclooctyne (ODIBO) has been shown to have a significantly higher second-order rate constant of 45 M⁻¹s⁻¹, allowing for more efficient labeling at lower concentrations. mdpi.com The choice of the specific cyclooctyne and the design of the linker are therefore important considerations for optimizing SPAAC reactions in biological systems.
Applications in Live Cell and In Vivo Imaging Studies
The unique chemical architecture of Azido-PEG3-t-butyl ester makes it a valuable tool for researchers studying dynamic biological processes within living systems. The azide functionality is central to its use in live-cell imaging, as it allows for selective labeling and tracking of biological molecules in live cells and organisms. smolecule.com This is achieved through bioorthogonal chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the cellular toxicity associated with the copper catalysts used in copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov
While direct genetic encoding of fluorescent proteins like GFP is a common method for protein visualization, it is best suited for preselected proteins and requires genetic manipulation. nih.gov In contrast, metabolic labeling with azide-containing amino acid analogues, such as azidohomoalanine (Aha), allows for the tagging of entire sets of newly synthesized proteins. nih.gov These azide-tagged proteins can then be visualized in living cells by reacting them with a cyclooctyne-conjugated fluorescent probe. nih.gov The biocompatibility and water solubility imparted by the PEG linker of compounds like Azido-PEG3-t-butyl ester are advantageous for these applications. smolecule.combroadpharm.com This strategy has been successfully used to monitor dynamic processes, including glycan trafficking in live cells and zebrafish embryos. nih.gov Similarly, related azide-PEG compounds are employed to label cells with fluorescent tags to track cell movement and localization both in vitro and in vivo.
Development of Molecular Probes and Imaging Agents
Azido-PEG3-t-butyl ester is a key building block in the development of sophisticated molecular probes and imaging agents for biomedical research and diagnostics. guidechem.comalfa-chemistry.com Its heterobifunctional nature—possessing a reactive azide group at one end and a protected carboxylic acid at the other—provides the chemical versatility needed to construct complex biomolecular assemblies. broadpharm.comcreative-biolabs.commedkoo.com The azide serves as a handle for "click chemistry," enabling the efficient and specific attachment of imaging moieties, while the PEG spacer enhances solubility and biocompatibility. cd-bioparticles.net The tert-butyl ester protects the carboxylic acid, preventing unwanted side reactions during the attachment of the imaging group; it can be deprotected later under acidic conditions to allow for further conjugation. broadpharm.combroadpharm.com This strategic design is crucial in creating targeted therapeutics and imaging agents. guidechem.com
Fluorescent Labeling and Biotinylation Strategies
The azide group of Azido-PEG3-t-butyl ester is readily exploited for fluorescent labeling and biotinylation, two fundamental techniques in molecular biology. The compound facilitates the attachment of an azide group to biomolecules, which can then be covalently linked to a wide array of detection or functional tags containing a corresponding alkyne group through click chemistry.
Fluorescent Labeling: In protein labeling, this reagent allows for the covalent attachment of fluorescent dyes. This is paramount for investigating protein dynamics, interactions, and localization within biological systems. For example, researchers can visualize newly synthesized proteins in live cells by metabolically incorporating an azide-bearing amino acid and then "clicking" on a cell-permeable, alkyne-functionalized fluorescent dye. nih.gov This method provides high temporal resolution for studying proteome dynamics. nih.gov
Biotinylation: Biotinylation is a powerful strategy for affinity-based purification, immobilization, and detection. Azido-PEG3-t-butyl ester can be used to introduce biotin into a system. A related compound, Biotin-PEG3-SS-azide, features an azide for click chemistry conjugation and a biotin group for strong binding to streptavidin or avidin. creative-biolabs.com This interaction is leveraged in various applications, from immunoassays to targeted drug delivery. The use of azide-PEG linkers in these strategies is essential for creating the high-quality biosensors and diagnostic tools that drive technological innovation.
Table 1: Functional Groups of Azido-PEG3-t-butyl ester and Their Roles in Labeling
| Functional Group | Chemical Moiety | Primary Application | Mechanism/Reaction |
|---|---|---|---|
| Azide | -N3 | Fluorescent Labeling & Biotinylation | Reacts with alkyne-modified dyes or biotin via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry). broadpharm.commedchemexpress.com |
| PEG Linker | -(CH2CH2O)3- | Enhance Solubility & Biocompatibility | The hydrophilic polyethylene (B3416737) glycol chain increases water solubility and reduces non-specific binding. broadpharm.comcd-bioparticles.net |
| t-butyl ester | -C(O)OC(CH3)3 | Protecting Group | Prevents the carboxylic acid from reacting during azide conjugation; can be removed under acidic conditions for subsequent reactions. broadpharm.combroadpharm.com |
Radiolabeling for Positron Emission Tomography (PET) Research
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires probes labeled with positron-emitting radionuclides. Azido-PEG3-t-butyl ester is an ideal linker for developing such probes due to the utility of its azide group in radiolabeling strategies. acs.org The most common PET isotope, fluorine-18 (B77423) (¹⁸F), is not typically attached directly to proteins or peptides due to the harsh conditions required. nih.gov Instead, a two-step "click" approach is often favored.
In this strategy, a small molecule containing an alkyne group is first labeled with ¹⁸F. acs.org This ¹⁸F-labeled prosthetic group is then "clicked" onto the azide group of a biomolecule that has been modified with a linker like Azido-PEG3-t-butyl ester. acs.orgnih.gov This copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) is highly efficient and can be performed under mild conditions, preserving the integrity of the biological vector (e.g., a peptide or antibody). nih.govacs.org This method has been used to synthesize ¹⁸F-labeled peptide probes that maintain high affinity for their cellular targets, demonstrating the feasibility of this approach for tumor imaging. nih.govchemsrc.com Research has also extended to other radionuclides, such as zirconium-89 (B1202518) (⁸⁹Zr), for immuno-PET imaging of monoclonal antibodies, where aryl azide groups are used for photoradiosynthesis. rsc.org
Table 2: Research Findings in PET Probe Development
| Radionuclide | Labeling Strategy | Key Finding | Reference |
|---|---|---|---|
| Fluorine-18 (¹⁸F) | CuAAC or SPAAC with an ¹⁸F-alkyne prosthetic group. | Click chemistry allows for rapid and efficient labeling of azide-functionalized peptides with high specific activity, suitable for in vivo imaging. | acs.orgnih.gov |
| Zirconium-89 (⁸⁹Zr) | Photochemical approach with aryl azide-bearing chelators. | A light-induced method enables the modification of monoclonal antibodies with ⁸⁹Zr complexes for immuno-PET applications. | rsc.org |
| Gallium-68 (⁶⁸Ga) | Chelation with macrocyclic ligands like NOTA. | While not directly using an azide linker for the radiolabel attachment itself, the overall probe construction often relies on click chemistry for conjugating the chelator-peptide to a targeting moiety. | nih.gov |
Integration into Biosensing Platforms
The development of advanced biosensors relies on the stable and specific immobilization of biological recognition elements (e.g., proteins, antibodies, nucleic acids) onto a sensor surface. Azido-PEG3-t-butyl ester and related compounds are instrumental in this process. The azide group facilitates the covalent attachment of biomolecules to surfaces through click chemistry, which is a cornerstone of modern surface modification techniques.
The process typically involves functionalizing a sensor surface (e.g., glass, gold, or nanoparticles) with alkyne groups. Subsequently, a biomolecule that has been conjugated with an Azido-PEG linker can be "clicked" onto this surface. This method creates a highly organized and functional biointerface. The hydrophilic PEG spacer is particularly beneficial as it extends the biomolecule away from the surface, enhancing its accessibility and function while simultaneously reducing non-specific adsorption of other molecules from the sample, which improves the sensor's signal-to-noise ratio. This application is indispensable for creating biointerfaces with enhanced biocompatibility and specificity, which is crucial for diagnostic and therapeutic endeavors. These tailored surfaces are vital for advancing genomics, proteomics, and clinical diagnostics through microarray-based assays and other biosensing platforms.
Innovations in Drug Delivery Systems and Pharmaceutical Research Utilizing Azido Peg3 T Butyl Ester
Design and Synthesis of PEGylated Prodrugs and Conjugates
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy in pharmaceutical sciences to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Azido-PEG3-t-butyl ester serves as a critical building block in the creation of PEGylated prodrugs and bioconjugates. smolecule.com Its defined structure allows for the precise synthesis of drug conjugates where a drug molecule is linked to the PEG chain. This process often involves reacting the azide (B81097) group of the linker with an alkyne-modified drug or vice-versa, a reaction known for its high efficiency and specificity. axispharm.combroadpharm.com
Strategies for Controlled Release Mechanisms
The design of prodrugs often incorporates cleavable linkers to ensure that the active drug is released at the desired site of action. The Azido-PEG3-t-butyl ester molecule can be integrated into more complex linker systems designed for controlled release. The ester linkage within the molecule itself is a key feature; the t-butyl ester can be hydrolyzed to reveal a carboxylic acid. smolecule.com This carboxylic acid can then be used as a handle to attach a drug molecule through a bond that is designed to be cleaved under specific physiological conditions, such as changes in pH or the presence of certain enzymes in tumor tissues.
Enhancement of Solubility and Stability of Active Pharmaceutical Ingredients
A primary challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability. axispharm.com PEGylation is a widely used technique to overcome this issue. The hydrophilic PEG spacer in Azido-PEG3-t-butyl ester significantly increases the water solubility of the API it is conjugated to. chemicalbook.comaxispharm.com This enhanced solubility can lead to improved drug formulation and delivery.
Beyond solubility, the PEG chain can also enhance the stability of the API. smolecule.com It can sterically hinder the approach of metabolizing enzymes and protect the drug from degradation in the bloodstream, leading to a longer circulation half-life. smolecule.com This increased stability and circulation time often translates to improved therapeutic efficacy.
| Property Enhanced | Mechanism of Action by Azido-PEG3-t-butyl ester | Reference |
| Solubility | The hydrophilic polyethylene (B3416737) glycol (PEG) spacer increases the overall water solubility of the conjugated drug. | chemicalbook.comaxispharm.com |
| Stability | The PEG chain provides a protective layer, sterically hindering enzymatic degradation and increasing the drug's stability in biological fluids. | smolecule.com |
| Circulation Time | By improving stability and preventing rapid clearance, the PEG linker helps to extend the time the drug remains active in the bloodstream. | smolecule.com |
Application in Proteolysis Targeting Chimeras (PROTACs) and Molecular Degraders
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. chemicalbook.com A PROTAC molecule consists of two active ligands connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. chemicalbook.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
Linker Design and Optimization for PROTAC Efficacy
The linker is a critical component of a PROTAC, as its length, flexibility, and chemical properties heavily influence the efficacy of the resulting molecule. Azido-PEG3-t-butyl ester is frequently used as a building block for constructing these linkers. chemicalbook.commed-life.cn The defined length of the PEG3 unit provides spatial separation between the two ligands, which is crucial for the successful formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
The synthesis of PROTACs often involves a modular approach where the target-binding ligand and the E3-binding ligand are synthesized with complementary reactive groups, such as an alkyne and an azide. Azido-PEG3-t-butyl ester can be incorporated into one of these arms, facilitating the final "click" conjugation step to assemble the complete PROTAC. The ability to vary the PEG chain length by using related compounds (e.g., Azido-PEG4-t-butyl ester) allows for the systematic optimization of the linker to achieve maximal degradation potency. broadpharm.com
| Linker Component | Function in PROTAC | Key Feature of Azido-PEG3-t-butyl ester | Reference |
| PEG Unit | Provides optimal length and flexibility for the formation of the ternary complex. | Defined three-unit PEG chain. | chemicalbook.com |
| Azide Group | Enables efficient and stable connection to an alkyne-modified ligand via click chemistry. | High reactivity and selectivity. | axispharm.combroadpharm.com |
| t-Butyl Ester | Acts as a protected carboxylic acid for potential further modifications or attachment points. | Can be deprotected under acidic conditions. | chemicalbook.comsmolecule.com |
Nanoparticle Functionalization for Targeted Drug Delivery
Nanoparticles are increasingly used as carriers for targeted drug delivery, capable of delivering therapeutic payloads specifically to diseased tissues while minimizing exposure to healthy cells. The surface of these nanoparticles can be functionalized with various molecules to enhance their therapeutic performance. Azido-PEG3-t-butyl ester is a valuable reagent for this surface modification. axispharm.comaxispharm.com
The azide group on the linker can be used to attach the PEG chain to the surface of nanoparticles that have been pre-functionalized with alkyne groups, or vice-versa. This PEGylation of the nanoparticle surface creates a hydrophilic shell that can help to prevent opsonization (the process by which particles are marked for clearance by the immune system), thereby extending the circulation time of the nanoparticle in the bloodstream. smolecule.com
Following the attachment of the Azido-PEG3-t-butyl ester, the t-butyl ester group can be deprotected to reveal a carboxylic acid on the nanoparticle surface. smolecule.com This carboxylic acid can then be used as a chemical handle to attach targeting ligands, such as antibodies or peptides, that can recognize and bind to specific receptors on cancer cells or other target cells. This two-step functionalization strategy allows for the creation of highly sophisticated, targeted drug delivery systems. smolecule.com
Surface Modification of Liposomes, Polymeric Nanoparticles, and Micelles
The surface modification of drug delivery nanocarriers, such as liposomes, polymeric nanoparticles, and micelles, is a critical strategy to improve their therapeutic efficacy. A key technique in this field is PEGylation, the attachment of polyethylene glycol (PEG) chains to the surface of these carriers. ucl.ac.bemdpi.com This process creates a hydrophilic shield that reduces recognition by the immune system and minimizes non-specific protein binding, a phenomenon known as the "stealth effect". mdpi.com The result is an extended circulation half-life in the bloodstream, allowing more of the therapeutic agent to reach its intended target. mdpi.comtandfonline.com
Azido-PEG3-t-butyl ester is a heterobifunctional linker ideally suited for this purpose. creative-biolabs.com It incorporates a short, discrete PEG chain (PEG3) that provides the necessary biocompatibility and "stealth" properties. The lipid-soluble t-butyl ester end can be integrated into the lipid bilayer of liposomes or the hydrophobic core/shell of polymeric nanoparticles and micelles during their formulation. mdpi.comsigmaaldrich.com The other end of the linker features a terminal azide (N3) group, which serves as a highly specific reactive handle for subsequent modifications via click chemistry. broadpharm.com This strategic placement of the azide group on the exterior of the nanocarrier allows for further functionalization without disrupting the integrity of the delivery vehicle.
The table below summarizes the role of Azido-PEG3-t-butyl ester in the surface modification of nanocarriers.
Table 1: Functional Components of Azido-PEG3-t-butyl Ester in Nanocarrier Surface Modification| Component | Function | Benefit in Drug Delivery |
|---|---|---|
| Azide (N3) Group | Provides a reactive site for "click chemistry" conjugation. broadpharm.com | Enables covalent attachment of targeting ligands or other molecules. |
| PEG3 Linker | A short, hydrophilic polyethylene glycol chain. | Confers "stealth" properties, improves solubility, and reduces immunogenicity. mdpi.com |
| t-butyl ester | A protected carboxylic acid group. broadpharm.com | Facilitates incorporation into lipid or polymer structures; can be deprotected to a carboxyl group for further reaction or to alter surface charge. rsc.org |
While passive accumulation in tumor tissues can be achieved via the enhanced permeability and retention (EPR) effect, active targeting significantly improves the specificity of drug delivery. Azido-PEG3-t-butyl ester is instrumental in developing such targeted systems through a process known as azide-mediated conjugation. The azide group on the surface of the PEGylated nanocarrier is a key participant in one of the most efficient bio-orthogonal reactions: "click chemistry". sigmaaldrich.comnumberanalytics.com
Specifically, the azide group reacts with a molecule containing an alkyne group in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. medchemexpress.com These reactions are highly specific, proceed with high yield, and occur under mild, biocompatible conditions, making them perfect for attaching sensitive biological molecules to a drug carrier. numberanalytics.com By modifying targeting ligands—such as antibodies, peptides, or small molecules that bind to specific cellular receptors—with an alkyne group, they can be "clicked" onto the azide-functionalized surface of the nanocarrier. mdpi.comnumberanalytics.com This creates a delivery system capable of seeking out and binding to cells that overexpress the target receptor, thereby concentrating the therapeutic payload at the site of disease and minimizing exposure to healthy tissues.
The table below provides examples of ligand types that can be conjugated using this method for targeted therapy.
Table 2: Examples of Ligand-Directed Targeting via Azide-Mediated Conjugation| Ligand Type | Example | Target Receptor/Cell Type | Therapeutic Application |
|---|---|---|---|
| Antibody Fragment | Trastuzumab (Herceptin) fragment | HER2 receptor | HER2-positive breast cancer |
| Peptide | RGD (Arginine-Glycine-Aspartic acid) peptide | Integrins | Angiogenesis-dependent tumors |
| Small Molecule | Folic Acid | Folate receptor | Ovarian and other cancers |
| Aptamer | AS1411 | Nucleolin | Various cancers (e.g., leukemia, renal) |
Hydrogel and Biomaterial Engineering for Advanced Therapeutic Platforms
Cross-linking Applications in Stimuli-Responsive Hydrogels
Hydrogels are three-dimensional, water-swollen polymer networks that structurally resemble the native extracellular matrix, making them excellent candidates for biomedical applications like drug delivery and tissue engineering. nih.gov Azido-PEG3-t-butyl ester serves as a versatile cross-linking agent in the synthesis of advanced hydrogels. Hydrogel formation can be achieved by reacting the azide groups of the linker with multi-arm polymer precursors functionalized with alkyne groups, creating a stable, cross-linked network via click chemistry. acs.org
A key innovation in hydrogel design is the development of "smart" or stimuli-responsive systems that undergo physical or chemical changes in response to specific environmental triggers. nih.govresearchgate.net The chemical structure of Azido-PEG3-t-butyl ester is inherently useful for creating such materials. The ester linkage in the molecule is susceptible to hydrolysis under acidic conditions (low pH) or in the presence of specific enzymes (esterases), which are often upregulated in tumor microenvironments or sites of inflammation. uq.edu.au When this linker is used to cross-link a hydrogel, the cleavage of the ester bond leads to the degradation of the network structure. uq.edu.au This results in the controlled release of encapsulated therapeutic agents precisely at the target site, offering a sophisticated mechanism for on-demand drug delivery. nih.gov
The table below details the stimuli-responsive mechanisms relevant to hydrogels cross-linked with ester-containing linkers.
Table 3: Stimuli-Responsive Mechanisms in Ester-Containing Hydrogels| Stimulus | Mechanism of Action | Outcome for Hydrogel |
|---|---|---|
| Low pH (Acidic) | Acid-catalyzed hydrolysis of the ester bond. | Cleavage of cross-links, leading to hydrogel swelling or degradation and drug release. |
| Enzymes (Esterases) | Enzymatic cleavage of the ester bond. | Specific and localized degradation of the hydrogel network, triggering payload release. |
| Redox Potential | (If disulfide bonds are also incorporated) Cleavage of disulfide bonds by glutathione (B108866). | Disruption of the hydrogel network in the intracellular environment. |
In tissue engineering, hydrogels act as scaffolds that provide structural support for cells and guide the formation of new tissue. nih.govchemsrc.com The ability to functionalize these scaffolds with bioactive signals is crucial for directing cell behavior, such as adhesion, proliferation, and differentiation. numberanalytics.com The Azido-PEG3-t-butyl ester linker is a powerful tool for this purpose, enabling the covalent immobilization of a wide range of biological molecules onto the hydrogel scaffold. alfa-chemistry.com
Using the same click chemistry principles, the azide groups present throughout the hydrogel network (from the Azido-PEG3-t-butyl ester cross-linker) serve as universal docking sites. numberanalytics.comnih.gov Bioactive molecules, such as cell adhesion peptides (e.g., RGD), growth factors, or enzymes, can be modified with an alkyne group and then precisely and covalently attached to the scaffold. numberanalytics.comuq.edu.au This method allows for the creation of a biomimetic microenvironment that can actively orchestrate the process of tissue regeneration. nih.gov The spatial and temporal control afforded by click chemistry enables the engineering of complex scaffolds with patterned or graded functionalities, paving the way for the regeneration of more complex tissues. nih.gov
The table below lists examples of bioactive molecules that can be attached to scaffolds to enhance their regenerative potential.
Table 4: Bioactive Molecules for Scaffold Functionalization| Bioactive Molecule | Function | Desired Cellular Response |
|---|---|---|
| RGD Peptide | Promotes cell adhesion by binding to integrin receptors. uq.edu.au | Enhanced cell attachment, spreading, and survival. |
| Bone Morphogenetic Protein-2 (BMP-2) | Induces the differentiation of stem cells into bone-forming cells. | Osteogenic differentiation and bone formation. |
| Vascular Endothelial Growth Factor (VEGF) | Stimulates the formation of new blood vessels. | Angiogenesis and vascularization of the engineered tissue. |
| Matrix Metalloproteinase (MMP)-sensitive peptides | Act as substrates for cellular enzymes, allowing for cell-mediated remodeling of the scaffold. nih.gov | Allows encapsulated cells to migrate and remodel their environment. |
Role in Surface Modification and Polymer Chemistry Research
Substrate Surface Functionalization through Azide (B81097) Chemistry
The ability to modify the surfaces of various materials is crucial for a wide range of applications, from biomedical devices to microelectronics. Azido-PEG3-t-butyl ester, and similar azide-PEG compounds, are instrumental in this field.
A key application of Azido-PEG3-t-butyl ester is the covalent immobilization of biomolecules, such as proteins and enzymes, onto surfaces. acs.org This is often achieved by first modifying a surface with alkyne groups. The azide group of Azido-PEG3-t-butyl ester can then "click" onto these alkyne-functionalized surfaces, creating a stable, covalent bond. researchgate.net This process forms a monolayer with outward-facing PEG chains and terminal t-butyl ester groups. After deprotection of the t-butyl ester to reveal the carboxylic acid, biomolecules can be attached. This method is crucial for the development of biosensors, diagnostic tools, and targeted drug delivery systems. For instance, research has shown the successful immobilization of horseradish peroxidase onto electrode surfaces using this click chemistry approach, creating a functional biosensor. researchgate.net
Biofouling, the undesirable accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant problem in marine applications, medical implants, and water treatment systems. sigmaaldrich.com Poly(ethylene glycol) (PEG) is well-known for its ability to resist protein adsorption and cell adhesion. researchgate.net By grafting PEG chains onto a surface, a hydrophilic layer is created that acts as a steric barrier, preventing the attachment of biomolecules and organisms. sigmaaldrich.com Azido-PEG3-t-butyl ester can be used to create such anti-fouling coatings. The azide group allows for its attachment to a surface, while the PEG chain provides the anti-fouling properties. biochempeg.combiochempeg.com This strategy has been successfully employed to create coatings for a variety of materials, including glass, titanium, and gold, significantly reducing cell attachment. sigmaaldrich.com
Covalent Immobilization of Biomolecules and Ligands
Graft Polymerization and Block Copolymer Synthesis
In polymer chemistry, Azido-PEG3-t-butyl ester serves as a versatile building block for creating complex polymer architectures with tailored properties.
Click chemistry has revolutionized the synthesis of complex polymers. acs.orgnih.gov Azido-PEG3-t-butyl ester, with its azide functionality, is a key component in these synthetic strategies. It can be reacted with polymers containing alkyne groups to form graft copolymers, where the PEG chains are attached as side chains to a polymer backbone. This approach allows for precise control over the architecture and functionality of the resulting polymer. acs.orgnih.gov For example, researchers have used CuAAC to create star-shaped polymers and other complex structures by reacting multi-alkyne cores with azide-terminated polymer arms. researchgate.netitu.edu.tr
The incorporation of Azido-PEG3-t-butyl ester into a polymer allows for the precise tuning of its properties. The hydrophilic PEG component can increase the water solubility of a hydrophobic polymer, a crucial factor for biomedical applications. beilstein-journals.org The terminal t-butyl ester, after deprotection, provides a reactive handle for attaching other molecules, such as drugs or targeting ligands. This allows for the creation of functional materials for specific applications. For instance, the properties of block copolymers, which are composed of two or more different polymer chains linked together, can be finely tuned by incorporating Azido-PEG3-t-butyl ester into one of the blocks. researchgate.net This can influence the self-assembly of these polymers into micelles or vesicles, which can be used as drug delivery vehicles. researchgate.net
Synthesis of Complex Polymeric Architectures via Click Chemistry
Micro- and Nanofabrication with Azido-PEG3-t-butyl Ester
The precise control offered by click chemistry makes Azido-PEG3-t-butyl ester a valuable tool in micro- and nanofabrication. This field involves the creation of structures with dimensions on the micrometer and nanometer scale.
Azido-PEG3-t-butyl ester and similar azide-functionalized molecules are used in the fabrication of microarrays for high-throughput biological and chemical analysis. By creating a uniform, functionalized surface on a substrate, specific probes or analytes can be immobilized in an ordered pattern. The azide group allows for the precise attachment of these molecules via click chemistry, enhancing the sensitivity and specificity of the microarray. Furthermore, in nanotechnology, Azido-PEG3-t-butyl ester is used to modify the surfaces of nanoparticles, improving their stability and biocompatibility for applications in diagnostics and drug delivery. biochempeg.comhuatengsci.com
: Patterning and Structuring of Surfaces for Microfluidics and Diagnostics
The precise control over surface chemistry is paramount in the development of advanced microfluidic and diagnostic devices. Azido-PEG3-t-butyl ester serves as a critical tool in this domain, enabling the creation of well-defined, functionalized surfaces. Its unique trifunctional structure—comprising an azide group, a polyethylene (B3416737) glycol (PEG) spacer, and a protected carboxylic acid—allows for a multi-step, controlled approach to surface engineering.
The primary mechanism through which Azido-PEG3-t-butyl ester facilitates surface patterning is via click chemistry. medchemexpress.combroadpharm.com The terminal azide group can undergo a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a surface that has been pre-functionalized with alkyne groups. medchemexpress.com This reaction allows the molecule to be covalently "clicked" onto specific, designated areas of a substrate, such as a glass slide or a microchannel in a diagnostic chip.
The polyethylene glycol (PEG) linker plays a crucial role in the functionality of these patterned surfaces. The three-unit PEG chain increases the solubility of the molecule in aqueous media during the modification process and, once attached to the surface, forms a hydrophilic layer. broadpharm.comcd-bioparticles.net This PEG layer acts as a barrier to prevent the non-specific adsorption of proteins and other biomolecules, a phenomenon known as bio-fouling. tuwien.at In diagnostics, minimizing non-specific binding is essential for reducing background noise and increasing the sensitivity and accuracy of an assay. researchgate.net
The t-butyl ester group represents a latent functionality. chemicalbook.com It acts as a protecting group for a carboxylic acid, remaining inert during the initial click chemistry step. broadpharm.com After the molecule is patterned onto the surface, the t-butyl group can be selectively removed under acidic conditions to expose the reactive carboxylic acid. broadpharm.comchemicalbook.com This newly available functional group can then be used for a second-stage modification, such as the covalent attachment of capture antibodies, enzymes, or other biological recognition elements, completing the fabrication of the functional diagnostic or microfluidic surface. This sequential functionalization is a cornerstone of creating complex, multi-functional patterned surfaces.
Table 1: Functional Components of Azido-PEG3-t-butyl Ester in Surface Patterning
| Molecular Moiety | Function | Relevance in Microfluidics & Diagnostics |
| Azide (N₃) Group | Enables covalent attachment to alkyne-modified surfaces via "click chemistry" (e.g., CuAAC). medchemexpress.comchemicalbook.com | Provides a stable and specific method for immobilizing the linker onto defined patterns on a device surface. |
| PEG3 Spacer | Acts as a hydrophilic linker, reduces steric hindrance, and resists non-specific protein adsorption. cd-bioparticles.net | Enhances biocompatibility and reduces background signal in diagnostic assays, ensuring that interactions only occur at designated sites. tuwien.at |
| t-butyl ester | A protecting group for a carboxylic acid functionality that can be removed post-immobilization. broadpharm.comchemicalbook.com | Allows for sequential and controlled attachment of a second layer of molecules (e.g., antibodies, peptides) after the initial surface pattern is formed. |
: Assembly of Self-Organized Systems
Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate, providing a powerful platform for controlling interfacial properties. rsc.org Azido-PEG3-t-butyl ester is a versatile building block for the construction and functionalization of complex, multi-component SAMs, particularly for applications in biomaterials and biosensing.
The molecule's utility in self-assembly stems from its ability to participate in sequential and orthogonal chemical reactions. A common strategy involves a two-step process. First, a primary SAM is formed on a substrate, typically using molecules that can present an alkyne group. For example, on a gold surface, alkanethiols terminated with an alkyne group can self-assemble into a densely packed monolayer.
In the second step, this alkyne-terminated SAM is exposed to a solution containing Azido-PEG3-t-butyl ester. The azide group of the ester reacts specifically with the surface alkyne groups via click chemistry, covalently grafting the PEGylated linker onto the pre-formed monolayer. medchemexpress.com This process allows for the precise introduction of the PEG linker and its associated properties, such as hydrophilicity and resistance to fouling, onto the SAM. tuwien.at The result is a mixed monolayer system whose properties are highly tunable.
The true power of this approach lies in the subsequent deprotection of the t-butyl ester group. chemicalbook.com Once the Azido-PEG3-t-butyl ester is incorporated into the SAM, the application of acidic conditions cleaves the ester to reveal a terminal carboxylic acid. broadpharm.com This exposed acid serves as a versatile anchor point for the immobilization of a wide array of molecules, including peptides, proteins, or small-molecule ligands, through standard amide bond formation. chemicalbook.com This layered, self-assembly approach is fundamental to creating bio-interfaces with specific recognition capabilities, such as those used in surface plasmon resonance (SPR) sensors or for studying cell adhesion. researchgate.net Research has demonstrated that peptide-functionalized SAMs are instrumental in designing biocompatible surfaces and controlling biological interactions at the molecular level. researchgate.net
Table 2: Sequential Assembly of a Functional SAM using Azido-PEG3-t-butyl ester
| Step | Description | Key Reaction / Interaction |
| 1. Primary SAM Formation | An alkyne-terminated molecule (e.g., an alkyne-thiol) spontaneously assembles on a suitable substrate (e.g., gold). | Spontaneous adsorption and self-organization of molecules on the substrate surface. |
| 2. "Click" Functionalization | The alkyne-functionalized SAM is treated with Azido-PEG3-t-butyl ester. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) forms a stable triazole linkage between the surface and the linker. medchemexpress.com |
| 3. Deprotection | The t-butyl ester group on the now-tethered linker is removed by exposure to acidic conditions. | Acid-catalyzed hydrolysis of the ester to yield a terminal carboxylic acid. chemicalbook.com |
| 4. Final Bio-conjugation | The exposed carboxylic acid is activated and reacted with an amine-containing biomolecule (e.g., peptide, protein). | Amide bond formation (e.g., via EDC/NHS chemistry) to create the final functional surface. chemicalbook.com |
Advanced Analytical and Computational Studies of Azido Peg3 T Butyl Ester and Its Conjugates
Spectroscopic Characterization of Conjugates
Spectroscopic methods are indispensable for the detailed structural analysis of Azido-PEG3-t-butyl ester conjugates, providing confirmation of covalent linkages, molecular integrity, and functional group identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural elucidation of PEGylated conjugates. Specifically, ¹H NMR provides detailed information about the chemical environment of protons within the molecule.
In the analysis of a conjugate formed from Azido-PEG3-t-butyl ester, specific proton signals are indicative of a successful conjugation. The characteristic repeating ethylene (B1197577) glycol units of the PEG spacer typically appear as a complex multiplet in the range of 3.5 to 3.7 ppm. acs.orgresearchgate.net The protons on the carbon adjacent to the azide (B81097) group (or the resulting triazole ring after a click reaction) show a distinct chemical shift, often around 3.4 ppm. acs.org Furthermore, the presence of the intact t-butyl ester protecting group is confirmed by a sharp singlet corresponding to its nine equivalent protons, typically appearing upfield around 1.4-1.5 ppm. acs.org Upon successful conjugation to a biomolecule, shifts in existing signals and the appearance of new signals corresponding to the linker are observed, confirming the formation of the desired product.
Table 1: Representative ¹H NMR Chemical Shifts for an Azido-PEG3-t-butyl Ester Conjugate
| Protons | Representative Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| t-Butyl group (-C(CH₃)₃) | 1.48 | Singlet (s) |
| PEG chain (-O-CH₂-CH₂-O-) | 3.68 - 3.74 | Multiplet (m) |
Note: Chemical shifts are representative and can vary based on the solvent and the specific structure of the conjugate.
Mass Spectrometry (MS) is a critical tool for verifying the molecular weight and assessing the purity of Azido-PEG3-t-butyl ester conjugates. Electrospray Ionization (ESI) is a common soft ionization technique used for this purpose as it allows for the analysis of large, non-volatile biomolecules without significant fragmentation.
The analysis provides a mass-to-charge ratio (m/z) of the ionized conjugate. For a successfully synthesized conjugate, the experimentally observed molecular weight should closely match the theoretically calculated value. acs.org This confirmation is vital for ensuring that the desired number of linker molecules has been attached to the target substrate. LC-MS, which combines liquid chromatography with mass spectrometry, is often used to monitor the progress of the conjugation reaction and to confirm the purity of the final product. acs.org
Table 2: Example ESI-MS Data for a Hypothetical Conjugate
| Conjugate | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
|---|
Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the presence or absence of key functional groups within a molecule. For conjugates of Azido-PEG3-t-butyl ester, IR spectroscopy serves as a valuable tool to confirm the success of a conjugation reaction.
The azide group (N₃) of the parent linker has a very strong and characteristic stretching vibration that appears in a relatively quiet region of the spectrum, typically around 2100 cm⁻¹. The most compelling evidence of a successful azide-alkyne click chemistry reaction is the complete disappearance of this azide peak in the IR spectrum of the purified product. Concurrently, the spectrum will show the continued presence of other key functional groups, such as the carbonyl (C=O) stretch of the t-butyl ester group, which typically appears around 1730 cm⁻¹.
Table 3: Key IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Azide (N₃) Stretch | ~2100 | Strong, sharp peak; disappears after successful click reaction. |
| Ester Carbonyl (C=O) Stretch | ~1730 | Strong peak; confirms presence of the t-butyl ester. |
Mass Spectrometry (MS) for Molecular Weight and Purity Analysis
Chromatographic and Electrophoretic Techniques for Conjugate Analysis
Chromatographic techniques are fundamental for the purification and analytical assessment of PEGylated conjugates, allowing for the separation of products from unreacted starting materials and the determination of purity.
Size Exclusion Chromatography (SEC) is a powerful technique for analyzing PEGylated molecules. chromatographyonline.com Unlike other chromatography methods that separate based on chemical interactions, SEC separates molecules based on their size in solution, also known as their hydrodynamic volume. waters.comsepax-tech.com
The covalent attachment of a PEG chain, such as Azido-PEG3-t-butyl ester, to a protein or other biomolecule significantly increases its hydrodynamic volume. chromatographyonline.com Consequently, the PEGylated conjugate will travel through the pores of the SEC column faster than its smaller, unconjugated counterpart, resulting in a shorter retention time. sepax-tech.com This technique is highly effective for monitoring the progress of a PEGylation reaction and for separating mono-PEGylated species from di-PEGylated or un-PEGylated species. chromatographyonline.comwaters.com
Table 4: Example SEC Elution Profile for Protein PEGylation
| Species | Theoretical Molecular Weight (kDa) | Representative Retention Time (min) |
|---|---|---|
| PEGylated Protein Conjugate | ~76 | 8.5 |
| Native Protein Dimer | ~133 | 8.8 |
| Native Protein Monomer | ~66.5 | 9.5 |
Note: In SEC, larger molecules elute earlier. The PEGylated conjugate, despite having a lower molecular weight than the protein dimer, has a larger hydrodynamic volume and thus elutes slightly earlier. sepax-tech.com
High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase (RP-HPLC) configuration, is an essential tool for assessing the purity of Azido-PEG3-t-butyl ester conjugates and for monitoring reaction kinetics. waters.comresearchgate.net RP-HPLC separates molecules based on their hydrophobicity.
During a conjugation reaction, samples can be taken at various time points and analyzed by HPLC. A successful reaction is indicated by the decrease in the peak area of the starting materials (e.g., the un-PEGylated molecule and the free Azido-PEG3-t-butyl ester) and a corresponding increase in the peak area of the new, more hydrophobic conjugate product. researchgate.net The high resolution of HPLC allows for the accurate quantification of product purity by separating the main product from reactants and any potential side products. researchgate.net
Table 5: Example RP-HPLC Data for Reaction Monitoring
| Compound | Retention Time (min) | Description |
|---|---|---|
| Starting Material (e.g., Alkyne-modified peptide) | 10.2 | Reactant peak, decreases over time. |
| Azido-PEG3-t-butyl ester | 15.5 | Reactant peak, decreases over time. |
Computational Chemistry and Molecular Modeling
Conformational Analysis and Flexibility of PEG Linkers
The poly(ethylene glycol) (PEG) linker is not merely a passive spacer but an active participant whose flexibility and conformational preferences significantly impact the function of the entire conjugate molecule. The PEG3 linker in Azido-PEG3-t-butyl ester, though short, possesses considerable conformational freedom due to the rotation around its C-C and C-O bonds.
Molecular dynamics (MD) simulations are frequently used to study the conformational landscape of PEG chains. researchgate.net These simulations reveal that short PEG linkers exist in a dynamic equilibrium of various conformational states. oup.com The dihedral angles of the O-C-C-O backbone primarily adopt a gauche conformation in aqueous solutions, while the C-O-C-C bonds tend to prefer a more extended trans conformation. researchgate.net This preference for a gauche state around the C-C bond is a defining characteristic of PEG chains and contributes to their flexibility and hydrophilicity. researchgate.net
Research using all-atom MD simulations on cross-linkers with short PEG backbones has shown that they dynamically transition between "closed" and "open" conformational states in solution. oup.com The closed state is more compact, while the open state is more extended. The energy barriers between these states are low, allowing for frequent exchanges, which increases the likelihood of the linker spanning different distances to facilitate molecular connections. oup.com The inherent flexibility of the PEG linker can be crucial; however, excessive flexibility can also be detrimental, leading to entanglement and reduced interaction opportunities between the terminal functional groups and their intended receptors. researchgate.net
Table 1: Conformational States of a Short PEG Cross-Linker (BS(PEG)2) from MD Simulations
| Conformational State | Defining Distance (Oα–Oα′) | Occupancy Percentage | Key Characteristic |
|---|---|---|---|
| Closed | < 7 Å | 76.1% | Compact conformation, higher probability state. |
| Open | > 8 Å | 23.9% | Extended conformation, allows for spanning longer distances. |
Docking Studies for Ligand-Target Interactions in PROTACs
In the context of Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of efficacy. nih.gov Azido-PEG3-t-butyl ester is a building block for such linkers. medchemexpress.com Computational docking and molecular modeling are vital for predicting the structure of the ternary complex (Target Protein-PROTAC-E3 Ligase) and optimizing linker design. scienceopen.comnih.gov
The primary goal of the linker is to position the two ligands in a way that fosters productive protein-protein interactions between the target and the E3 ligase, leading to ubiquitination and degradation. scienceopen.com Docking studies help select the correct linker length, composition, and attachment points. scienceopen.comscienceopen.com While alkyl and PEG chains are the most common motifs, the choice is not trivial. nih.gov For instance, studies have shown that for the degradation of estrogen receptor alpha (ERα), a 16-atom PEG linker was significantly more potent than a 12-atom linker, whereas for the degradation of CRBN, a shorter 8-atom PEG linker was optimal. explorationpub.com This highlights that the ideal linker is system-dependent. explorationpub.com
Computational approaches can rationalize these differences by simulating the ternary complex. Models can reveal crucial stabilizing interactions, such as hydrogen bonds or van der Waals forces, between the PEG linker and residues on the surface of the proteins, which contribute to the stability and cooperativity of the complex. explorationpub.com For example, analysis of the degrader MZ1 showed that its PEG linker formed important interactions with the VHL E3 ligase. nih.gov These insights allow for the rational design of linkers with improved properties, potentially by altering length or rigidity to pre-organize the PROTAC for more effective ternary complex formation. nih.gov
Table 2: Examples of PEG Linker Length Optimization in PROTACs
| Target Protein | E3 Ligase | Optimal Linker Length (Atoms) | Key Finding |
|---|---|---|---|
| Estrogen Receptor α (ERα) | Unavailable | 16 | A 16-atom PEG linker showed significantly higher degradation potency compared to a 12-atom linker. explorationpub.com |
| CRBN (Homo-PROTAC) | CRBN | 8 | A short 8-atom PEG linker was found to be the optimized length for homodimer degradation. explorationpub.com |
| BTK | CRBN | 8 | An eight-atom linker was identified as the most potent for a BTK-degrading PROTAC. scienceopen.com |
| BRD4 | VHL | ~13 (MZ1) | The PEG linker in MZ1 was found to form crucial stabilizing interactions with the VHL E3 ligase. nih.gov |
Simulations of Surface Interactions and Grafting Density
When molecules containing PEG linkers, such as conjugates derived from Azido-PEG3-t-butyl ester, are attached to surfaces (e.g., nanoparticles, biosensors), their behavior is governed by factors like surface curvature and grafting density (σ), which is the number of chains per unit area. unimib.itacs.org Molecular simulations are essential for understanding how these factors influence the conformation of the PEG layer and its subsequent interactions with the surrounding environment. nih.govmdpi.com
At low grafting densities, PEG chains lie flat on the surface or adopt a "mushroom" conformation, where each chain is isolated and behaves like a random coil. unimib.itacs.org As the grafting density increases, steric repulsion forces the chains to extend away from the surface, leading to a transition to a "brush" conformation. unimib.itnih.govacs.org This transition is critical as it dictates the surface properties, such as its ability to repel protein adsorption (the "stealth effect"). nih.govacs.org
Atomistic molecular dynamics simulations have been used to precisely model this behavior. For example, studies on titanium dioxide nanoparticles showed that in water, the mushroom-to-brush transition for grafted PEG chains begins at a high density of approximately σ = 2.25 chains/nm². unimib.it The solvent also plays a significant role; in a less polar solvent like dichloromethane, the PEG chains interact more strongly with the surface at lower densities before forming a brush at high coverage. unimib.it These simulations help explain experimental observations and guide the engineering of PEGylated surfaces for specific applications, such as optimizing drug delivery vehicles or creating biocompatible coatings. nih.govnih.gov
Table 3: Influence of Grafting Density on PEG Conformation on a Nanoparticle Surface
| Grafting Density (σ) | Dominant Conformation | Description of Chain State |
|---|---|---|
| Low (< 1.35 chains/nm²) | Mushroom / Adsorbed | Chains are isolated or interact heavily with the surface, forming a thin layer. unimib.it |
| High (≥ 2.25 chains/nm²) | Brush | Steric repulsion forces chains to extend away from the surface, forming a thicker, dense layer. unimib.it |
Future Directions and Emerging Research Avenues
Integration with Advanced Automation and High-Throughput Screening
The modular nature of Azido-PEG3-t-butyl ester makes it an ideal candidate for integration into automated synthesis platforms and high-throughput screening (HTS) campaigns. Pharmaceutical and biotechnology companies are increasingly relying on automated systems for the rapid synthesis and evaluation of large compound libraries. chembuyersguide.com The azide (B81097) group allows for efficient and specific "click" reactions, while the t-butyl ester provides a stable protecting group that can be removed under specific conditions. This dual functionality is highly amenable to the streamlined workflows of robotic systems.
Future research will likely focus on developing standardized protocols for using Azido-PEG3-t-butyl ester and similar linkers in automated synthesizers. This could involve the creation of pre-packaged reagent kits and software modules tailored for specific robotic platforms. Such advancements would enable the rapid generation of diverse libraries of PEGylated molecules, including peptides, oligonucleotides, and small-molecule drugs, for screening in various biological assays. The ability to quickly assess the impact of PEGylation on a molecule's properties will accelerate the discovery and optimization of new therapeutic and diagnostic agents.
Development of Novel Cleavable Linkers Based on t-Butyl Ester Strategies
The t-butyl ester moiety of Azido-PEG3-t-butyl ester serves as a stable protecting group for the carboxylic acid. However, the development of novel cleavable linker strategies based on this functionality is an active area of research. While traditional t-butyl ester cleavage requires acidic conditions, which may not be compatible with all biological molecules, researchers are exploring enzyme-responsive and other stimuli-responsive cleavage mechanisms. nih.gov
One promising approach is the design of linkers that are substrates for specific enzymes overexpressed in disease states, such as certain proteases or esterases in tumors. acs.org This would allow for the targeted release of a conjugated payload at the site of action, improving efficacy and reducing off-target effects. Another avenue of exploration is the incorporation of functionalities that are sensitive to changes in the microenvironment, such as pH or redox potential. beilstein-journals.orgnii.ac.jp For instance, linkers could be designed to cleave in the acidic environment of endosomes or the reducing environment within cells. beilstein-journals.orgrsc.org The development of such "smart" linkers will significantly expand the therapeutic potential of conjugates derived from Azido-PEG3-t-butyl ester.
Table 1: Comparison of Cleavage Strategies for Ester-Based Linkers
| Cleavage Strategy | Trigger | Advantages | Challenges |
| Acid-Labile | Low pH (e.g., endosomes) | Simple mechanism | Potential for premature cleavage in acidic microenvironments |
| Enzyme-Mediated | Specific enzymes (e.g., cathepsins) | High specificity for target tissue | Enzyme expression levels can vary |
| Reduction-Responsive | High glutathione (B108866) levels (intracellular) | Good intracellular trigger | Limited to intracellular targets |
| Light-Induced | Specific wavelengths of light | High spatial and temporal control | Limited tissue penetration of light |
Exploration in Theranostics and Multimodal Biomedical Applications
Theranostics, the integration of therapeutic and diagnostic capabilities into a single agent, represents a paradigm shift in personalized medicine. Azido-PEG3-t-butyl ester is well-suited for the construction of theranostic agents due to its versatile conjugation chemistry. The azide group can be used to attach a therapeutic moiety, while the deprotected carboxylic acid can be conjugated to a diagnostic imaging agent, such as a fluorescent dye or a chelator for a radiometal.
The PEG spacer plays a crucial role in these constructs by improving the pharmacokinetic properties of the entire theranostic agent. creativepegworks.com Future research will focus on developing novel theranostic platforms that leverage the unique properties of Azido-PEG3-t-butyl ester. For example, it could be used to create nanoparticles that co-deliver a drug and an imaging agent, allowing for real-time monitoring of drug distribution and therapeutic response. Furthermore, the development of multimodal imaging agents, which combine two or more imaging techniques (e.g., MRI and fluorescence imaging), will be facilitated by the use of versatile linkers like Azido-PEG3-t-butyl ester.
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. tandfonline.comtandfonline.com Future research on Azido-PEG3-t-butyl ester and related compounds will likely focus on developing more sustainable and environmentally friendly synthetic routes. rsc.orgrsc.org This could involve the use of greener solvents, renewable starting materials, and catalytic methods that reduce waste and energy consumption. researchgate.net
For example, enzymatic catalysis is a promising green alternative to traditional chemical methods for PEGylation. mdpi.com Lipases, for instance, can be used to catalyze the esterification of PEG derivatives under mild conditions, often with high selectivity and yield. rsc.org Additionally, the development of solvent-free reaction conditions or the use of aqueous reaction media can significantly reduce the environmental footprint of the synthesis process. rsc.orgua.pt As the demand for PEGylated compounds grows, the adoption of green chemistry principles will be essential for ensuring the long-term sustainability of their production.
Advanced Biocompatibility Studies and In Vivo Performance of Conjugates
While PEG is generally considered to be biocompatible and non-immunogenic, there is a growing awareness of the potential for anti-PEG antibodies to develop in some individuals, which can lead to accelerated blood clearance of PEGylated therapeutics. nih.gov Therefore, advanced biocompatibility studies and a thorough understanding of the in vivo performance of conjugates derived from Azido-PEG3-t-butyl ester are crucial.
Future research in this area will involve detailed investigations into the immunogenicity of specific PEGylated constructs. This includes studying the influence of the PEG chain length, branching, and the nature of the conjugated molecule on the immune response. Furthermore, sophisticated in vivo imaging techniques will be employed to track the biodistribution, metabolism, and clearance of these conjugates in real-time. reading.ac.uk These studies will provide valuable insights into the structure-activity relationships that govern the in vivo behavior of PEGylated molecules, enabling the design of safer and more effective bioconjugates. The biocompatibility of PEG-based conjugates with specific tissues, such as the placenta, is also an important area of investigation to ensure safety in all patient populations. reading.ac.uk
Q & A
Q. What role does Azido-PEG3-t-butyl ester play in PROTAC linker design, and how does PEG length influence proteasome recruitment efficiency?
- Methodological Answer : The PEG3 spacer balances flexibility and steric bulk, optimizing ternary complex formation between the target protein and E3 ligase. Compare cell-based degradation assays (e.g., Western blot for target protein levels) using PEG3 vs. PEG4 linkers. Longer PEGs may reduce efficiency due to increased entropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
